N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is 383.14159610 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate considerable antibacterial activity against a range of microbial strains. For example, the synthesis and antimicrobial studies of new pyridine derivatives revealed that the synthesized compounds possess significant antibacterial activity, indicating potential applications in treating bacterial infections (Patel & Agravat, 2009).
Antitumor Activity
Research has also explored the antitumor potential of benzothiadiazol derivatives. The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory Activity
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, showing significant activity and suggesting a potential role in treating inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticholinesterase Activity
The in vitro biological investigations of novel piperazine-based heterocycles have identified some compounds with promising anticholinesterase properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Chhatriwala, Patel, Patel, & Kumari, 2014).
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-26-16-5-3-15(4-6-16)24-10-8-23(9-11-24)13-19(25)20-14-2-7-17-18(12-14)22-27-21-17/h2-7,12H,8-11,13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXIPUNWMCIFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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